Lipophilicity Shift: Thione vs. Lactam vs. Tertiary Amine
The target compound displays an intermediate computed lipophilicity (XLogP = -0.2) that falls between the more polar lactam 1-(3-aminopropyl)pyrrolidin-2-one (XLogP = -0.8) and the more hydrophobic tertiary amine 1-(3-aminopropyl)pyrrolidine (XLogP = 0.2) [1][2][3]. This balanced logP is often desirable for oral bioavailability, as extreme values in either direction can hinder passive membrane diffusion.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = -0.2 |
| Comparator Or Baseline | 1-(3-Aminopropyl)pyrrolidin-2-one: XLogP = -0.8; 1-(3-Aminopropyl)pyrrolidine: XLogP = 0.2 |
| Quantified Difference | Δ = +0.6 (less polar than lactam); Δ = -0.4 (more polar than tertiary amine) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024-2025) |
Why This Matters
The intermediate logP of the thione may provide a better starting point for optimizing membrane permeability compared to analogs that are already at the polar or lipophilic extremes.
- [1] PubChem Compound Summary for CID 20075516, 1-(3-Aminopropyl)pyrrolidine-2-thione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20075516. View Source
- [2] PubChem Compound Summary for CID 82111, 1-(3-Aminopropyl)-2-pyrrolidinone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82111. View Source
- [3] PubChem Compound Summary for CID 31670, 1-Pyrrolidinepropanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/31670. View Source
